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Compound of Interest

2-(2,3-Dihydro-1,4-benzodioxin-6-
Compound Name:
yl)pyrrolidine

Cat. No.: B1587136

An In-Depth Technical Guide to the Chemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-
yl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine. This
molecule represents a valuable scaffold in medicinal chemistry, integrating two
pharmacologically significant moieties: the pyrrolidine ring and the 1,4-benzodioxane system.
[1][2][3] The pyrrolidine core is a cornerstone of numerous natural products and approved
drugs, prized for its three-dimensional structure and its basic nitrogen atom, which serves as a
key interaction point and a handle for synthetic modification.[1][2] The 1,4-benzodioxane
fragment is a recognized "privileged structure" found in compounds targeting a range of
biological systems, including adrenergic receptors and nicotinic acetylcholine receptors.[3][4]
This guide is intended for researchers and drug development professionals, offering field-
proven insights into the handling, analysis, and strategic utilization of this compound in
discovery programs.

Physicochemical and Computational Properties

The fundamental properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine dictate its
behavior in both chemical reactions and biological systems. Its moderate lipophilicity (LogP =
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1.88) and topological polar surface area (TPSA = 30.49 A2) suggest a favorable profile for oral
bioavailability.[5] A summary of its key identifiers and computed properties is presented below.

Property Value Source
CAS Number 524674-08-6 [5]
Molecular Formula C12H15NO2 516171181
Molecular Weight 205.25 g/mol 516171181

2-(2,3-dihydrobenzo[b][5]
Synonyms o o [5]
[7]1dioxin-6-yl)pyrrolidine

Topological Polar Surface Area  30.49 A2 [5]
cLogP 1.8823 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 3 [5]
Rotatable Bonds 1 [5]

Synthesis and Purification

While multiple synthetic routes to substituted pyrrolidines and benzodioxanes exist, a robust
and scalable approach is critical for generating material for research purposes.[9] The following
section outlines a logical synthetic strategy and a detailed protocol based on established
chemical transformations.

Synthetic Strategy and Workflow

A convergent synthesis is proposed, wherein the two core fragments are prepared and then
coupled. A logical approach involves the synthesis of a suitable benzodioxane-substituted
electrophile followed by its reaction with a pyrrolidine precursor. A key transformation is the
reductive amination or a related cyclization to form the pyrrolidine ring.
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Caption: Proposed workflow for the synthesis and purification of the target compound.
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Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from general methods for pyrrolidine

synthesis.[9]

Step 1: Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one

To a solution of 1,4-Benzodioxan-6-yl methyl ketone (1.0 eq) in carbon tetrachloride (0.2 M),
add N-Bromosuccinimide (NBS, 1.1 eq).[10]

Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

Rationale: This is a radical-initiated alpha-bromination of the ketone. AIBN serves as the
radical initiator.

Reflux the reaction mixture under an inert argon atmosphere for 4-6 hours, monitoring by
TLC (Thin Layer Chromatography).

Cool the mixture to room temperature, filter off the succinimide byproduct, and concentrate
the filtrate under reduced pressure to yield the crude bromo-ketone, which can be used
directly in the next step.

Step 2: Cyclization to form 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Dissolve the crude bromo-ketone from Step 1 in a suitable solvent like acetonitrile (0.1 M).

Add a solution of 3-aminopropan-1-ol (1.2 eq) and a non-nucleophilic base such as
diisopropylethylamine (DIPEA, 2.5 eq).

Stir the reaction at 60 °C for 12-18 hours.

Rationale: This sequence involves an initial N-alkylation followed by an intramolecular
reductive amination cascade, a common strategy for constructing substituted pyrrolidines.

Cool the reaction and add a reducing agent, such as sodium borohydride (NaBH4, 2.0 eq),
portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for an additional 4 hours.
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» Quench the reaction carefully with water, and concentrate the mixture to remove the organic
solvent.

Experimental Protocol: Purification

o Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
and concentrate in vacuo.

» Rationale: This standard workup removes inorganic salts and water.
» Purify the crude residue by flash column chromatography on silica gel.

o Rationale: Chromatography is essential for separating the target compound from unreacted
starting materials and byproducts.

o Elute with a gradient of methanol (0-10%) in dichloromethane.

o Combine the fractions containing the pure product (as determined by TLC) and concentrate
under reduced pressure to yield the title compound as a solid or oil.[11]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy
provides unambiguous structural validation.[12][13]

Multi-Spectroscopic Analysis Workflow

A systematic approach ensures comprehensive characterization. High-resolution mass
spectrometry (HRMS) first confirms the elemental composition. Infrared (IR) spectroscopy then
identifies key functional groups. Finally, *H and 3C NMR spectroscopy provides the detailed
connectivity and stereochemistry of the molecule.
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Technique Purpose Expected Key Data

Calculated m/z for [M+H]*:

HRMS (ESI+) Confirm Molecular Formula
206.1176; Found: 206.117X

~3350 cm~* (N-H stretch),
~2950 cm~t (C-H stretch),
~1510 cm~t (Aromatic C=C),
~1250 cm~* (C-O stretch)[11]

IR Spectroscopy Identify Functional Groups

Signals for aromatic, dioxane,
] and pyrrolidine protons with
1H NMR Map Proton Environment o ] ]
characteristic chemical shifts

and splitting patterns.

Signals corresponding to the
13C NMR Map Carbon Skeleton 12 unique carbons in the
molecule.

Predicted NMR Spectral Data

e 'H NMR (400 MHz, CDCls):

o 9 7.00-6.80 (m, 3H, Ar-H): Signals for the three protons on the benzodioxane aromatic
ring.

o 0 4.25 (s, 4H, -O-CH2-CH2-0-): A characteristic singlet or a tight multiplet for the four
equivalent protons of the dioxane ring.[14]

o 0 4.00-3.80 (m, 1H, Pyrrolidine C2-H): The proton at the junction of the two rings.
o & 3.50-3.00 (m, 2H, Pyrrolidine C5-Hz): The methylene protons adjacent to the nitrogen.

o 0 2.50 (br s, 1H, N-H): A broad singlet for the secondary amine proton, which is
exchangeable with D20.

o 0 2.20-1.80 (m, 4H, Pyrrolidine C3/C4-Hz): Multiplets for the remaining two methylene
groups of the pyrrolidine ring.
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e 13C NMR (100 MHz, CDCls):

o

0 144.0, 143.5 (Ar C-O): Quaternary carbons of the benzodioxane ring attached to
oxygen.[14]

(¢]

0 135.0 (Ar-C): Quaternary aromatic carbon attached to the pyrrolidine ring.

[¢]

0 120.0-115.0 (Ar C-H): Signals for the aromatic carbons bearing protons.

[¢]

0 64.5 (-O-CH2-CH2-0O-): The two equivalent carbons of the dioxane ring.[14]

[e]

0 60.0 (Pyrrolidine C2): The carbon linking the two ring systems.

o

0 47.0 (Pyrrolidine C5): The carbon adjacent to the nitrogen.

[¢]

0 35.0, 25.0 (Pyrrolidine C3, C4): Carbons of the remaining methylene groups.

Chemical Reactivity and Derivatization Potential

The utility of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine as a scaffold lies in its defined
points for chemical modification, enabling the systematic exploration of structure-activity
relationships (SAR).

Key Reactive Sites

The primary site for derivatization is the secondary amine of the pyrrolidine ring. Its
nucleophilicity and basicity allow for a wide range of transformations. The electron-rich
benzodioxane ring can also undergo electrophilic aromatic substitution, although this typically
requires harsher conditions and may lead to mixtures of isomers.

Caption: Key sites for chemical modification on the core scaffold for SAR studies.

Protocol: N-Acylation for Library Synthesis

e In avial, dissolve 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (1.0 eq) in anhydrous
DCM (0.2 M).

» Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq).
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Cool the solution to 0 °C in an ice bath.

Rationale: The base scavenges the HCI byproduct, and the low temperature controls the
exothermic reaction.

Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with 1M HCI, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over Na=SOa, filter, and concentrate to yield the N-acylated product,
which can be further purified by chromatography or recrystallization if necessary.

Potential Applications in Drug Discovery

The structural combination within this molecule suggests several promising avenues for
therapeutic development.

CNS Disorders: Derivatives of 2-(pyrrolidinyl)-1,4-benzodioxane are known to be potent and
selective partial agonists for the o432 nicotinic acetylcholine receptor (nAChR), a key target
in cognitive disorders and nicotine addiction.[4] The specific stereochemistry of the
pyrrolidine ring is often crucial for achieving high affinity and desired functional activity.[4]

Oncology: The 1,4-benzodioxane scaffold is present in inhibitors of Poly(ADP-
ribose)polymerase 1 (PARP1), an important target in cancer therapy, particularly for tumors
with deficiencies in DNA repair pathways.[14][15]

Anti-inflammatory Agents: Related compounds containing the 1,4-benzodioxine system have
demonstrated significant in vivo anti-inflammatory activity, in some cases exceeding that of
ibuprofen.[16]

The molecule serves as an excellent starting point for library synthesis to probe these and
other biological targets. Its defined structure and reactive handle allow for the rapid generation
of analogs to build robust SAR and optimize for potency, selectivity, and pharmacokinetic
properties.
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Conclusion

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a strategically designed chemical scaffold
with significant potential in modern drug discovery. This guide has detailed its fundamental
physicochemical properties, provided a robust framework for its synthesis and purification, and
outlined a comprehensive analytical workflow for its characterization. By understanding its core
reactivity and the pharmacological precedent of its constituent parts, researchers are well-
equipped to leverage this molecule as a versatile building block for the development of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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